![molecular formula C12H23ClN2O2 B2547201 tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride CAS No. 2031260-93-0](/img/structure/B2547201.png)
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride is a derivative of azabicycloalkane amino acids, which are known as rigid dipeptide mimetics. These compounds are valuable in peptide-based drug discovery due to their constrained structure that can influence biological activity and stability .
Synthesis Analysis
The synthesis of related azabicycloalkane structures often involves multistep reactions starting from simple precursors. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are N-(Boc) nitrone equivalents, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been achieved through an innovative approach starting from a commercially available chiral lactone, with an epimerization/hydrolysis step to avoid tedious purification .
Molecular Structure Analysis
The molecular structure of azabicycloalkane derivatives is characterized by a bicyclic framework that includes a lactone moiety and a piperidine ring. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized by single crystal X-ray diffraction, showing an orthorhombic space group and a noncentrosymmetric, chiral crystal structure .
Chemical Reactions Analysis
Azabicycloalkane derivatives can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For example, the N-(Boc)hydroxylamines derived from tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be used in further chemical reactions to create complex molecules . Additionally, the synthesis of constrained peptidomimetics from pyroglutamic acid involves Michael addition and hydrogenolysis to produce the fused ring system, followed by acidolytic deprotection and Fmoc-protection for use in solid-phase synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloalkane derivatives are influenced by their molecular structure. The density, crystal system, and space group are key characteristics determined by X-ray diffraction analysis . These properties are essential for understanding the compound's behavior in different environments and can affect its solubility, stability, and reactivity.
Scientific Research Applications
Azabicyclo Compounds in Research
Azabicyclo compounds, including those with octane structures, are frequently studied in medicinal chemistry and drug development for their potential biological activities. For instance, azabicyclo[3.2.1]octane derivatives have been explored for their antipsychotic-like activities due to their interactions with muscarinic receptors. A study demonstrated that a specific azabicyclo[3.2.1]octane derivative exhibits partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors, suggesting potential applications in treating schizophrenia (Bymaster et al., 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVADUPGAADKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1NC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2031260-93-0 |
Source


|
| Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

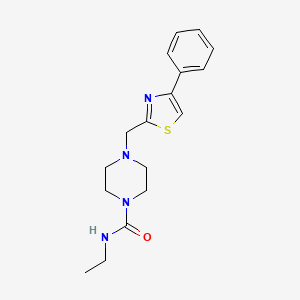
![Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B2547120.png)

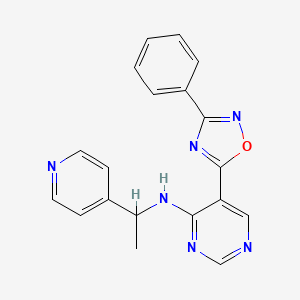
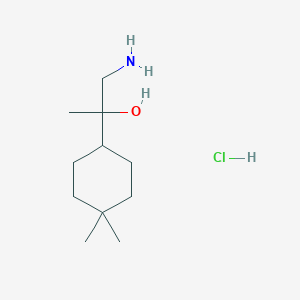
![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)
![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)
![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2547130.png)
![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

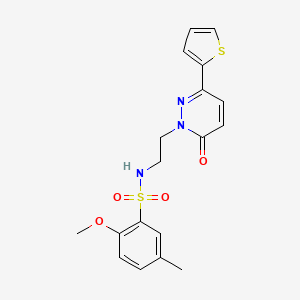
![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)
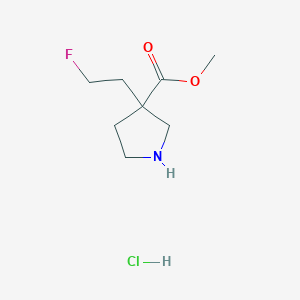
![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)